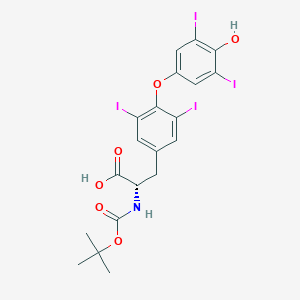

N-(tert-Butyloxy)carbonyl-L-thyroxine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(tert-Butyloxy)carbonyl-L-thyroxine, often referred to as TBOC-L-T4, is a synthetic thyroid hormone with a wide range of applications in scientific research. TBOC-L-T4 is a derivative of the naturally occurring thyroid hormone L-thyroxine (T4) and is widely used in biochemical, physiological, and pharmacological studies. TBOC-L-T4 is a potent and specific agonist of the thyroid hormone receptor (TR), and it has been used to study the effects of thyroid hormones in various cell types, tissues and organs.

Scientific Research Applications

Endocrinology Research

Boc-l-thyroxine is used in endocrinology research to study thyroid hormone activity and metabolism. It helps in understanding the pharmacokinetics of levothyroxine (LT4), which is crucial for managing hypothyroidism. The bioavailability and absorption patterns of LT4 are studied using derivatives like boc-l-thyroxine to improve therapeutic outcomes .

Pharmaceutical Development

In pharmaceutical development, boc-l-thyroxine serves as a precursor in the synthesis of more complex compounds. It’s used to develop novel formulations of LT4 with higher levels of bioequivalence and precise delivery, which is essential for accurate titration in patients with thyroid disorders .

Biochemistry Studies

Researchers utilize boc-l-thyroxine in biochemistry to explore the structure-activity relationships of thyroid hormones. This compound aids in the investigation of thyroid hormone interactions at the molecular level, providing insights into their biological activities and potential therapeutic applications .

Proteomics

In proteomics, boc-l-thyroxine is employed to study protein synthesis and regulation. It’s used to understand how thyroid hormones influence protein expression and function within cells, which has implications for diseases where thyroid hormone levels are dysregulated .

Organic Synthesis

Boc-l-thyroxine is a valuable reagent in organic synthesis, particularly in the construction of complex molecules. Its protected amino group allows for selective reactions, making it a versatile building block for synthesizing a wide range of chemical entities .

Environmental Testing

This compound is also used in environmental testing to assess the impact of thyroid-active substances in ecosystems. Boc-l-thyroxine can act as a standard or reference compound in assays that measure the presence and activity of thyroid disruptors in environmental samples .

Mechanism of Action

Target of Action

The primary target of Boc-L-Thyroxine is the thyroid hormone receptor (TR) , which is present in nearly every cell of the body . The thyroid hormones T3 and T4, from which Boc-L-Thyroxine is derived, exert their physiological effects primarily through these receptors .

Biochemical Pathways

The action of Boc-L-Thyroxine involves several biochemical pathways. The conversion of T4 to T3 is a key step, enhancing the availability of T3 to local tissues . The binding of T3 to the thyroid hormone receptors can affect various metabolic processes, including energy expenditure, metabolic rate, lipid metabolism, insulin sensitivity, and glycaemic control .

Pharmacokinetics

The pharmacokinetics of Boc-L-Thyroxine would be expected to be similar to that of T4. About 70-80% of an oral dose of T4 is absorbed from the intestine, mainly in the ileum and jejunum . The main route of metabolism of T4, and the route most relevant to its physiological actions, is conversion to T3 and deactivation, mediated by three peripheral deiodinases .

Result of Action

The action of Boc-L-Thyroxine leads to a range of physiological effects. As a derivative of T4, it may help to reverse many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidaemia, improvement in insulin sensitivity and glycaemic control, and reversal of a pro-inflammatory and procoagulant state .

Action Environment

The action of Boc-L-Thyroxine, like that of T4, can be influenced by various environmental factors. For instance, certain medical conditions and dietary factors can affect the absorption and bioavailability of T4

properties

IUPAC Name |

(2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19I4NO6/c1-20(2,3)31-19(29)25-15(18(27)28)6-9-4-13(23)17(14(24)5-9)30-10-7-11(21)16(26)12(22)8-10/h4-5,7-8,15,26H,6H2,1-3H3,(H,25,29)(H,27,28)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXHMKCFGLKNNF-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19I4NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyloxy)carbonyl-L-thyroxine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.